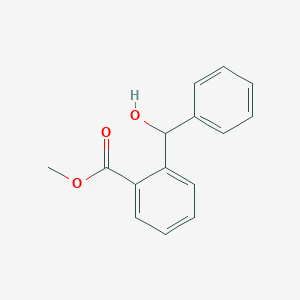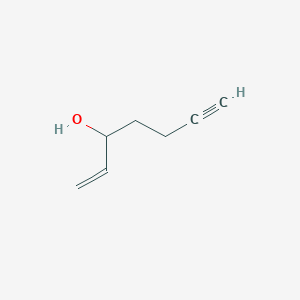
Hept-1-EN-6-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-1-EN-6-YN-3-OL can be synthesized through a multi-step process involving various reagents and catalysts. One common method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction. This process allows for the efficient synthesis of C-7 substituted hept-2-en-6-yn-1-ols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the compound. Common solvents used in the synthesis include chloroform, dichloromethane, and methanol .
Chemical Reactions Analysis
Types of Reactions: Hept-1-EN-6-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different alcohols or alkanes.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes .
Scientific Research Applications
Hept-1-EN-6-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its distinct odor properties
Mechanism of Action
The mechanism of action of Hept-1-EN-6-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s enyne structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various catalytic processes .
Comparison with Similar Compounds
Hept-1-EN-6-YN-3-OL can be compared with other similar compounds such as:
Hept-1-yn-3-ol: Another enyne with similar reactivity but different substitution patterns.
Hept-2-en-6-yn-1-ol: A compound with a similar structure but different positioning of the double and triple bonds.
6-Heptyn-1-ol: A related compound used in organic synthesis with different functional group placement.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
71570-89-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hept-1-en-6-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h1,4,7-8H,2,5-6H2 |
InChI Key |
QFXQOFFAIPZOSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


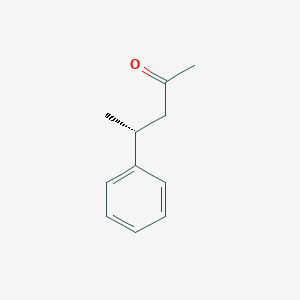
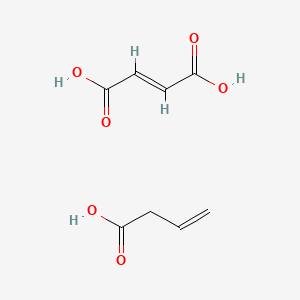
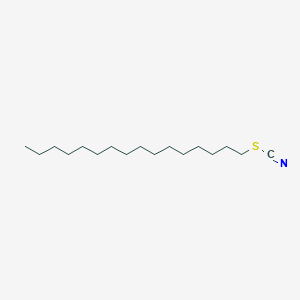
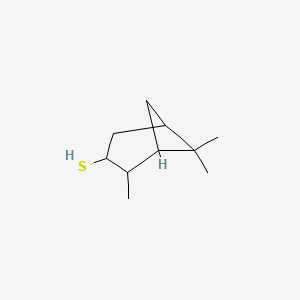
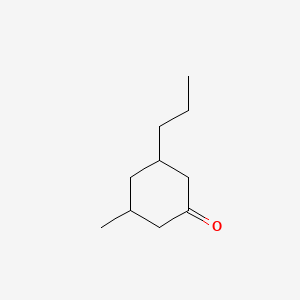
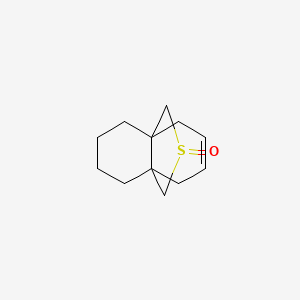

![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

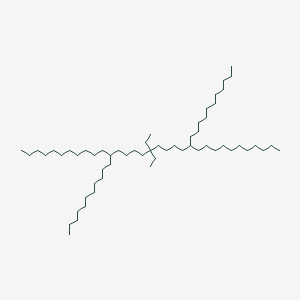
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
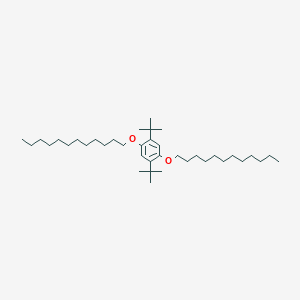
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
